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Neoadjuvant, double-blind, placebo-controlled randomized phase Il trial in
patients with resectable head and neck squamous cell carcinoma (HNSCC) [1].

Immune-related adverse events (irAEs) requiring treatment discontinuation in
12 out of 21 patients receiving AMG319 [1].

Skin rashes (29%), diarrhea (29%), and transaminitis (14%) [1].

Rapid, with a median time to onset of 9 days [1].

Systemic loss of regulatory T cells (Tregs), particularly a specific subset of
tissue-resident colonic Tregs, leading to expansion of pathogenic T cells [1].

Switching from continuous dosing to intermittent dosing in mouse models

[1].

In mice, intermittent dosing led to a significant decrease in tumour growth
without inducing the pathogenic T cells in the colon that caused toxicity [1].
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The link between PI3K§ inhibition, Treg cell loss, and toxicity was confirmed through a series of

experiments in the same study [1].

e Mechanism of Toxicity: Single-cell RNA-sequencing of Treg cells from tumor-bearing mice revealed
that PI3Kd inhibition caused a specific loss of tissue-resident colonic ST2+ Treg cells. This loss
was accompanied by the expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17)
cells in the colon, which drives inflammation and colitis [1].

¢ Mechanism of Anti-Tumor Activity: In human patients, AMG319 treatment decreased the number
of tumor-infiltrating Treg cells and enhanced the cytotoxic potential of tumor-infiltrating T cells, as
shown by increased expression of IFNG, GZMB, and PRF1 in post-treatment samples [1].

e Experimental Workflow:

o Human Trial: Patients were treated with AMG319 or placebo pre-surgery. Tumor tissue and
blood were collected for analysis [1].

o Mouse Models: Mice with B16F10-OVA melanoma tumors were treated with a PI3Kd inhibitor
to model human responses [1].

o Single-Cell RNA-Seq: Treg cells were isolated from tumors, spleen, and colon of mice. Cellular
clusters were identified using UMAP analysis, and differentially expressed genes (DEGS)
between treatment groups were analyzed [1].

o Dosing Regimen Testing: The intermittent dosing protocol was tested in mouse models and
compared to continuous dosing for both efficacy (tumor growth) and safety (T cell populations in
the colon) [1].

The diagram below illustrates the mechanisms of action and toxicity, and how intermittent dosing aims to

balance efficacy and safety.
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Key Takeaways for Researchers

e Treg Dynamics are Critical: The therapeutic window of AMG319 is narrow because its mechanism
for killing cancer cells (disinhibiting effector T cells by depleting Tregs) is the same mechanism that
causes systemic autoimmunity [1]. Monitoring systemic Treg levels, especially in gut tissue, could be

a crucial biomarker.

e Dosing Schedule Over Dose Reduction: The solution to toxicity was not necessarily found by
simply lowering the daily dose, but by radically changing the dosing schedule to allow for immune

homeostasis recovery [1].

e Confirm in Your Models: If your research involves PI3Kd inhibitors, these findings highlight the
importance of evaluating not just tumor shrinkage but also markers of colonic inflammation and Treg

subset dynamics in pre-clinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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